molecular formula C9H8F2O2 B1416926 2-[4-(Difluoromethoxy)phenyl]oxirane CAS No. 1094302-44-9

2-[4-(Difluoromethoxy)phenyl]oxirane

Cat. No. B1416926
CAS RN: 1094302-44-9
M. Wt: 186.15 g/mol
InChI Key: FJRUSEQSRVYISD-UHFFFAOYSA-N
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Description

“2-[4-(Difluoromethoxy)phenyl]oxirane” is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is also known by its IUPAC name, difluoromethyl 4- (2-oxiranyl)phenyl ether . This compound is typically stored at 4 degrees Celsius and is shipped with an ice pack .


Molecular Structure Analysis

The molecular structure of “2-[4-(Difluoromethoxy)phenyl]oxirane” consists of a phenyl group (a six-membered carbon ring) attached to an oxirane ring (a three-membered ring containing one oxygen and two carbon atoms) and a difluoromethoxy group (a methoxy group with two fluorine atoms attached to the carbon) .

Scientific Research Applications

1. Unusual Cyclodimerization in Small Cyclic Ethers

2-[4-(Difluoromethoxy)phenyl]oxirane, due to its oxirane structure, can undergo cyclodimerization under specific conditions. This process, involving oxiranes with carbonyl functional groups, can lead to the formation of five- and six-membered cyclic acetals, diverging from the expected products from the cationic ring-opening polymerization of oxiranes and oxetanes. This showcases the compound's role in unusual synthetic pathways and the formation of complex cyclic structures (Kanoh et al., 2002).

Safety and Hazards

The safety information available for “2-[4-(Difluoromethoxy)phenyl]oxirane” indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with several hazard statements, including H227, H312, H315, H319, H332, H335, and H351 . These statements suggest that the compound is combustible and may cause harm through skin contact, eye irritation, respiratory irritation, and possibly cancer . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-7-3-1-6(2-4-7)8-5-12-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUSEQSRVYISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Difluoromethoxy)phenyl]oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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